6-Desamino-cycl amp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine-1-β-D-ribofuranoside-3’,5’-cyclic monophosphate (6-Desamino-cycl amp) is an analogue of the natural second messenger cyclic adenosine monophosphate. It lacks the amino group in position 6 of the adenine nucleobase, which distinguishes it from cyclic adenosine monophosphate
Preparation Methods
The synthesis of 6-Desamino-cycl amp involves the cyclization of purine riboside derivatives. One common method includes the use of phosphorylating agents to induce cyclization. The compound is typically crystallized or lyophilized as a sodium salt . Industrial production methods often involve large-scale preparative liquid chromatography to purify the compound .
Chemical Reactions Analysis
6-Desamino-cycl amp undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
6-Desamino-cycl amp has a wide range of applications in scientific research:
Chemistry: Used as a tool to map new receptor types and study cyclic nucleotide signaling pathways.
Biology: Investigated for its role in cellular signaling and regulation processes.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
6-Desamino-cycl amp exerts its effects by mimicking the natural second messenger cyclic adenosine monophosphate. It binds to cyclic nucleotide-dependent protein kinases, thereby activating or inhibiting various signaling pathways. The absence of the amino group in position 6 enhances its stability and membrane permeability, making it a valuable tool for studying intracellular signaling .
Comparison with Similar Compounds
6-Desamino-cycl amp is often compared with other cyclic nucleotide analogues such as:
Cyclic adenosine monophosphate (cAMP): This compound lacks the amino group in position 6, which enhances its stability and membrane permeability.
6-Chloropurine riboside-3’,5’-cyclic monophosphate (6-Cl-6-Desamino-cycl amp): This compound has a chlorine atom in position 6, which further increases its stability against phosphodiesterases.
These unique structural features make this compound a valuable compound for various biochemical and pharmacological studies.
Properties
CAS No. |
53303-84-7 |
---|---|
Molecular Formula |
C10H11N4O6P |
Molecular Weight |
314.19 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-2-hydroxy-2-oxo-6-purin-9-yl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11N4O6P/c15-7-8-6(2-18-21(16,17)20-8)19-10(7)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15H,2H2,(H,16,17)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
AVSJXTVPIHQRPY-FDDDBJFASA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CN=CN=C43)O)OP(=O)(O1)O |
SMILES |
C1C2C(C(C(O2)N3C=NC4=CN=CN=C43)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=CN=CN=C43)O)OP(=O)(O1)O |
Synonyms |
6-desamino-cycl AMP 9 beta-D-ribofuranosylpurine cyclic 3',5'-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.